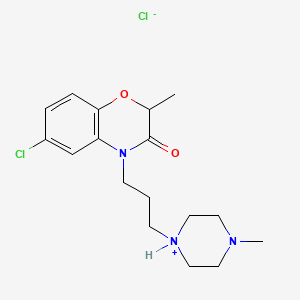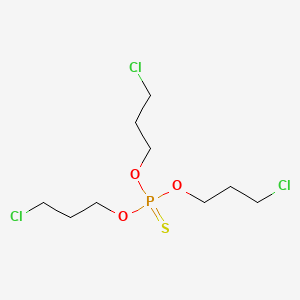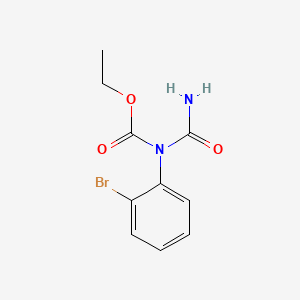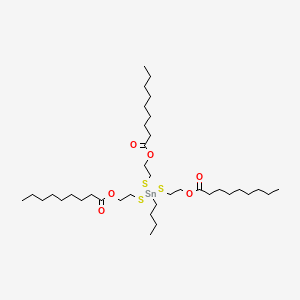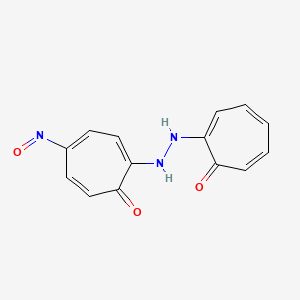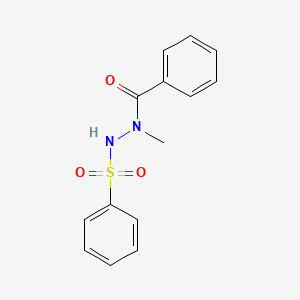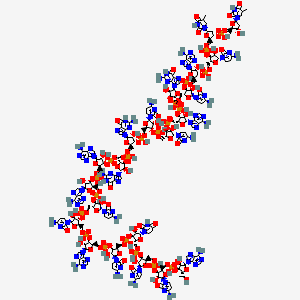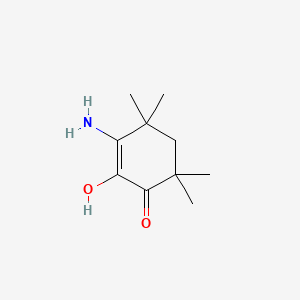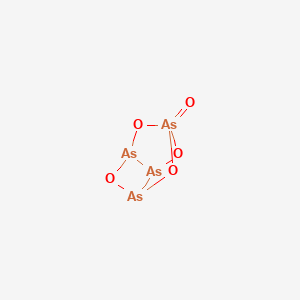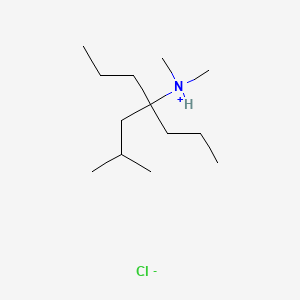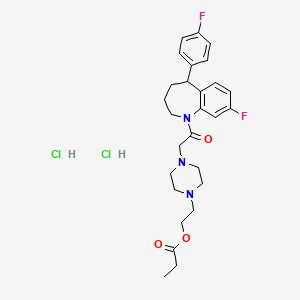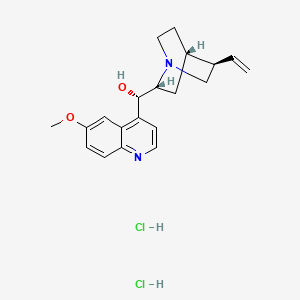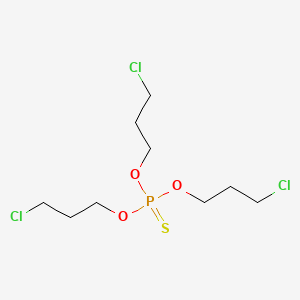
Tris(chloropropyl) thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(chloropropyl) thiophosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of three chloropropyl groups attached to a thiophosphate core. This compound is commonly used as a flame retardant in various industrial applications due to its ability to inhibit or resist the spread of fire.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(chloropropyl) thiophosphate is typically synthesized through the reaction of propylene oxide with phosphoryl chloride in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{3 CH}_2\text{CH(Cl)CH}_3 + \text{POCl}_3 \rightarrow \text{(CH}_2\text{CH(Cl)CH}_3\text{)}_3\text{P=S} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products. The final product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.
Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
Oxidation: Phosphates and chlorinated by-products.
Reduction: Phosphines and hydrogen chloride.
Substitution: Substituted phosphates with various functional groups.
Applications De Recherche Scientifique
Tris(chloropropyl) thiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.
Mécanisme D'action
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by releasing chlorine radicals that inhibit the propagation of free radicals in the flame.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(chloropropyl) phosphate: Similar in structure but contains a phosphate group instead of a thiophosphate group.
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different alkyl groups.
Tris(2-chloroisopropyl) phosphate: A structural isomer with different positioning of the chlorine atoms.
Uniqueness
Tris(chloropropyl) thiophosphate is unique due to its thiophosphate core, which imparts different chemical properties compared to its phosphate analogs. This uniqueness allows it to be used in specific applications where enhanced flame retardancy and stability are required.
Propriétés
Numéro CAS |
52797-93-0 |
|---|---|
Formule moléculaire |
C9H18Cl3O3PS |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
Clé InChI |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


